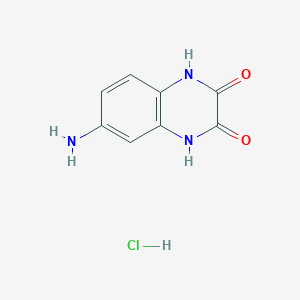

Clorhidrato de 6-amino-1,4-dihidroquinoxalina-2,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .

Biochemical Pathways

Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .

Pharmacokinetics

The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.

Result of Action

Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .

Análisis Bioquímico

Biochemical Properties

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidase (DAAO), where it acts as an inhibitor . This interaction is crucial for studying the modulation of enzyme activity and understanding the biochemical pathways involving d-amino acids. The compound’s ability to inhibit DAAO suggests its potential use in therapeutic applications for nervous system-associated diseases .

Cellular Effects

The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cell lines . This indicates its potential as an anti-cancer agent, as it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its importance in cancer research and therapy development .

Molecular Mechanism

At the molecular level, 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of d-amino acid oxidase by forming hydrogen bonds and π-π stacking interactions with the enzyme’s active site . These interactions lead to the inhibition of enzyme activity, which in turn affects the metabolic pathways involving d-amino acids. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride have been studied over time. Studies have shown that the compound can maintain its inhibitory activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits d-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications .

Metabolic Pathways

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is involved in metabolic pathways that include the oxidation of d-amino acids. It interacts with enzymes such as d-amino acid oxidase, which plays a key role in the catabolism of d-amino acids . The compound’s inhibitory effect on this enzyme can alter metabolic flux and affect the levels of metabolites involved in these pathways .

Transport and Distribution

The transport and distribution of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications .

Subcellular Localization

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can interact with its target enzymes and proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method . The reaction conditions are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These catalysts facilitate the efficient synthesis of quinoxaline derivatives, including 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride.

Análisis De Reacciones Químicas

Types of Reactions: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield 1,4-dihydroquinoxaline derivatives.

Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

Comparación Con Compuestos Similares

6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Known for its corrosion inhibition properties.

6-Chlorobenzo[d]isoxazol-3-ol: A potent DAAO inhibitor.

3-Hydroxyquinolin-2(1H)-one: Another DAAO inhibitor with similar pharmacophore features.

Uniqueness: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride stands out due to its unique combination of amino and quinoxaline functionalities, which contribute to its diverse chemical reactivity and broad range of applications in scientific research .

Actividad Biológica

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride (AQD) is a compound that belongs to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of AQD, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

AQD exhibits its biological effects primarily through its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of d-amino acid oxidase (DAAO) , an enzyme involved in the metabolism of d-amino acids. This inhibition is crucial for studying neurochemical processes and potential therapeutic applications in neurological disorders .

Biochemical Pathways

- Enzyme Interaction : AQD forms hydrogen bonds and π-π stacking interactions with the active site of DAAO, effectively blocking substrate access and reducing enzyme activity.

- Cell Cycle Effects : In vitro studies have shown that AQD can induce G0/G1 phase cell cycle arrest and apoptosis in various cancer cell lines in a dose-dependent manner.

Biological Activity

The biological activities of AQD extend beyond enzyme inhibition. It has been evaluated for its anticancer and antimicrobial properties.

Anticancer Activity

AQD has demonstrated significant antiproliferative effects against several cancer cell lines. In particular:

- Cell Line Studies : Studies indicate that AQD induces apoptosis through mechanisms involving caspase activation and PARP cleavage . The compound has shown IC50 values indicating effective growth inhibition across various tumor types.

- Dose-Response Relationship : Research indicates that higher concentrations lead to increased apoptotic activity, suggesting a potential role in cancer therapy .

Antimicrobial Activity

AQD has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity comparable to established antibiotics .

- Biofilm Disruption : AQD has shown potential in disrupting biofilm formation in pathogenic bacteria such as Staphylococcus aureus, enhancing its application in treating biofilm-associated infections .

Comparative Analysis

A comparison of AQD with other quinoxaline derivatives reveals its unique structural features that enhance its biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoxaline-2,3(1H,4H)-dione | Amino group at 6-position | Strong DAAO inhibitor, anticancer, antimicrobial |

| Quinoxaline-2,3-dione | Lacks amino group | Weaker enzyme inhibition |

| 6-Chloroquinoxaline-2,3(1H,4H)-dione | Chlorine substitution | Altered pharmacokinetic properties |

Case Studies

Several studies have highlighted the efficacy of AQD in preclinical models:

- Anticancer Efficacy : A study demonstrated that AQD significantly inhibited the growth of HeLa cells with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Another investigation reported that AQD exhibited a MIC of 50 mg/mL against E. coli, showcasing its potential as an antibacterial agent .

Propiedades

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNUTFOAWAGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.